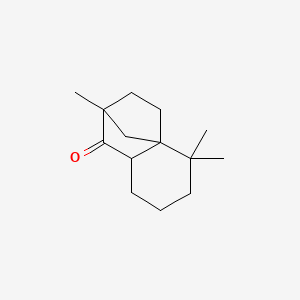
Hexahydro-2,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 278-794-5 は、欧州既存商業化学物質インベントリ (EINECS) に記載されている化学化合物です。 このインベントリには、1971 年 1 月 1 日から 1981 年 9 月 18 日までの間に欧州共同体市場に存在していた物質が含まれています 。この化合物は、科学研究と産業におけるさまざまな用途で知られています。
化学反応の分析
EINECS 278-794-5 は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬と条件は、目的の結果によって異なります。たとえば、酸化反応には過マンガン酸カリウムや過酸化水素などの酸化剤を使用することがあります一方、還元反応には水素化ホウ素ナトリウムなどの還元剤が必要となる場合があります。 置換反応は、特定の反応経路に応じて、求核試薬または求電子試薬によって促進される可能性があります 。これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。
科学研究における用途
EINECS 278-794-5 は、幅広い科学研究用途を持っています。化学では、さまざまな合成プロセスにおける試薬または中間体として使用されます。生物学では、この化合物は、細胞機構と生化学的経路に関する研究に使用される場合があります。医学では、EINECS 278-794-5 は、その潜在的な治療効果または診断ツールとして調査される可能性があります。 さらに、この化合物は、特に新しい材料と化学製品の開発において、産業にも応用されています .
科学的研究の応用
EINECS 278-794-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, the compound may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, EINECS 278-794-5 could be explored for its potential therapeutic effects or as a diagnostic tool. Additionally, the compound finds applications in industry, particularly in the development of new materials and chemical products .
作用機序
EINECS 278-794-5 の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、受容体または酵素に結合することで、その活性を調節することで作用することがあります。この相互作用は、細胞プロセスと生理学的反応の変化につながる可能性があります。 関与する正確な分子標的と経路は、化合物が使用される特定の用途とコンテキストによって異なります .
類似化合物との比較
EINECS 278-794-5 は、他の類似の化合物と比較して、その独自性を強調することができます。類似の化合物には、類似の化学構造または官能基を持つものが含まれる場合があります。 たとえば、EINECS インベントリに記載されている、類似の分子式または化学的性質を持つ化合物は、比較のために検討することができます 。EINECS 278-794-5 の独自の特徴には、その特定の反応性、安定性、または用途の可能性が含まれ、他の関連物質とは異なります。
準備方法
EINECS 278-794-5 の調製には、特定の合成経路と反応条件が含まれます。詳細な工業生産方法は容易には入手できませんが、合成には通常、目的の生成物が得られるように反応パラメータを正確に制御する必要があります。 調製方法には、化合物の精製および分離を含む、複数のステップが含まれる場合があります .
生物活性
Hexahydro-2,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one, also known by its CAS number 77923-82-1, is a chemical compound with potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies and research findings.
- Molecular Formula : C14H22O
- Molar Mass : 206.32 g/mol
- CAS Number : 77923-82-1
- EINECS Number : 278-794-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert effects by modulating receptor activity or influencing enzymatic pathways. However, detailed studies elucidating the precise mechanisms remain limited.
Biological Activity Overview
Research into the biological activities of this compound has indicated several potential applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The exact spectrum and potency of its antimicrobial effects require further investigation.
- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Effects : Some studies have hinted at potential neuroprotective effects of the compound, suggesting it may play a role in protecting neuronal cells from damage.
Antimicrobial Activity
A study conducted on various analogs of related compounds indicated that certain derivatives exhibited significant antimicrobial properties against Staphylococcus aureus. While specific data on this compound is sparse, the structural similarities suggest potential efficacy in this area .
Anti-inflammatory Research
In vitro studies have demonstrated that compounds structurally similar to this compound can inhibit pro-inflammatory cytokines. The potential for this compound to act similarly could be explored further in clinical settings .
Neuroprotective Studies
Research into neuroprotective agents has identified several compounds that share structural characteristics with this compound. These studies suggest a mechanism involving the reduction of oxidative stress and inflammation in neuronal tissues .
Data Table: Biological Activity Summary
特性
CAS番号 |
77923-82-1 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
2,2,6-trimethyl-octahydro-1H-2,4a-methanonapthalen-8-one |
InChI |
InChI=1S/C14H22O/c1-12(2)6-4-5-10-11(15)13(3)7-8-14(10,12)9-13/h10H,4-9H2,1-3H3 |
InChIキー |
UBSJUMZOLIKMIE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2C13CCC(C3)(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















